molecular formula C16H15ClN4O3S B2672592 3-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 1040646-69-2

3-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione

Cat. No.: B2672592
CAS No.: 1040646-69-2
M. Wt: 378.83
InChI Key: HJWSFUWVPJTVSS-UHFFFAOYSA-N
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Description

3-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a thiolane-1,1-dione moiety, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors. The introduction of the 4-chlorophenylmethyl group can be achieved via nucleophilic substitution reactions. Finally, the thiolane-1,1-dione moiety is incorporated through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the pyrazolo[3,4-d]pyrimidine core is known for its potential as a kinase inhibitor, making this compound a candidate for studying signal transduction pathways and developing new therapeutic agents.

Medicine

Medically, this compound could be investigated for its potential as an anti-cancer or anti-inflammatory agent due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 3-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. The thiolane-1,1-dione moiety may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and are known for their biological activity.

    Thiolane derivatives: Compounds with the thiolane moiety can exhibit unique chemical properties.

Uniqueness

What sets 3-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione apart is the combination of the pyrazolo[3,4-d]pyrimidine core with the thiolane-1,1-dione moiety. This unique structure can result in distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c17-12-3-1-11(2-4-12)8-20-10-18-15-14(16(20)22)7-19-21(15)13-5-6-25(23,24)9-13/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWSFUWVPJTVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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